

Technical Guide: 3-[(2-Methoxyethyl)amino]phenol

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Compound of Interest

Compound Name: 3-[(2-Methoxyethyl)amino]phenol

CAS No.: 142082-56-2

Cat. No.: B12558061

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Executive Summary & Identity

3-[(2-Methoxyethyl)amino]phenol is a secondary amine derivative of m-aminophenol, functioning as a coupler in oxidative coloring systems. It reacts with primary intermediates (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form stable indo dye molecules. Its specific N-alkylation profile modifies the steric and electronic properties of the coupling position, influencing the final color shade and stability.

Chemical Identity

Parameter	Detail
CAS Registry Number	142082-56-2
IUPAC Name	3-[(2-Methoxyethyl)amino]phenol
CAS Index Name	Phenol, 3-[(2-methoxyethyl)amino]-
Molecular Formula	C
	H
	NO
Molecular Weight	167.21 g/mol
SMILES	<chem>COCCNC1=CC(O)=CC=C1</chem>
Chemical Class	Substituted Aminophenol / Secondary Amine

Physicochemical Profile

The introduction of the methoxyethyl group at the nitrogen atom increases the molecule's lipophilicity compared to the parent m-aminophenol, while retaining water solubility due to the phenolic hydroxyl and ether oxygen.

Property	Value / Description	Note
Physical State	Solid (Crystalline powder) or Viscous Liquid	Depends on purity/polymorph; typically low-melting solid.
Solubility	Soluble in Ethanol, DMSO, Ethyl Acetate. Moderately soluble in water.	Ether oxygen assists aqueous compatibility.
pKa (Calculated)	~4.5 (Amine), ~9.8 (Phenol)	Amine basicity is reduced by the phenyl ring.
Partition Coeff. (LogP)	~1.2 (Estimated)	More lipophilic than m-aminophenol (LogP ~0.2).

Synthesis & Manufacturing

The industrial synthesis of **3-[(2-Methoxyethyl)amino]phenol** typically follows a mono-N-alkylation pathway. The challenge lies in preventing over-alkylation (formation of the tertiary amine) and O-alkylation (ether formation at the phenolic oxygen).

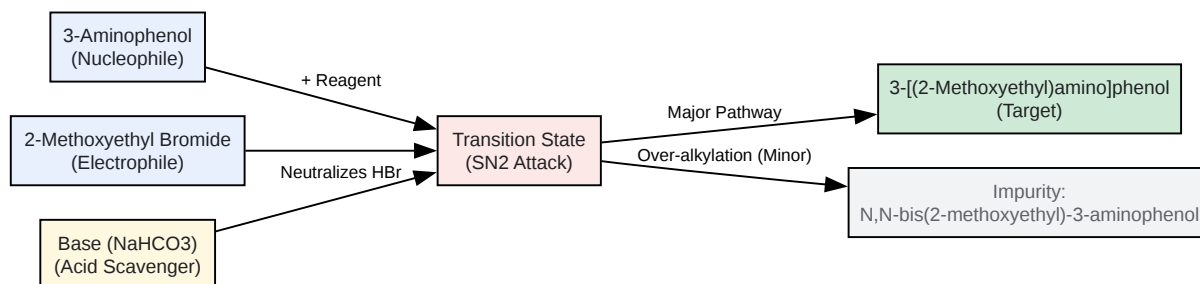
Core Synthetic Route: Selective N-Alkylation

Reaction Logic: The synthesis utilizes 3-aminophenol as the nucleophile and 2-methoxyethyl bromide (or 2-chloroethyl methyl ether) as the electrophile. A weak base is employed to scavenge the acid byproduct without deprotonating the phenol, which would lead to O-alkylation side products.

Protocol:

- Reagents: 3-Aminophenol (1.0 eq), 2-Methoxyethyl bromide (1.1 eq), Sodium Bicarbonate (NaHCO₃), 1.2 eq).
- Solvent: Toluene/Water biphasic system or Ethanol.
- Conditions: Reflux (80-90°C) for 6-12 hours.
- Work-up:
 - Cool mixture; separate organic layer (if biphasic).
 - Wash with water to remove inorganic salts.
 - Purification: Recrystallization from Toluene/Hexane or vacuum distillation is critical to remove unreacted m-aminophenol and the di-alkylated impurity.

Synthesis Workflow Diagram



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Caption: Selective N-alkylation pathway minimizing dialkylated byproducts.

Analytical Characterization

To ensure the material meets "Cosmetic Grade" standards (typically >99% purity with <100 ppm nitrosamine content), a rigorous analytical workflow is required.

Key Quality Attributes (CQA)

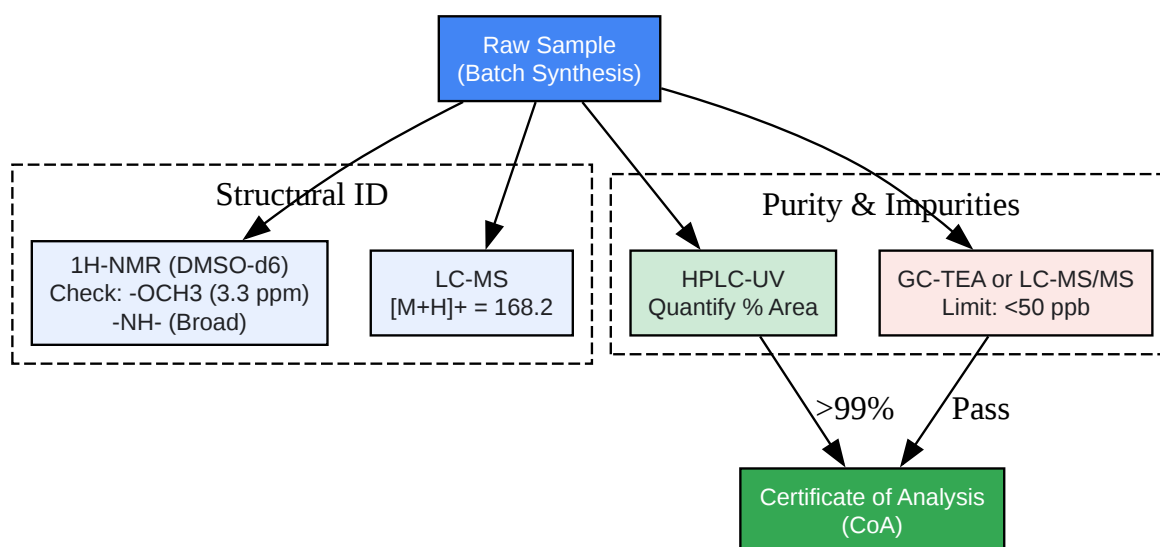
- Identity: Confirmed via NMR and MS.
- Purity: HPLC assay >98.5%.
- Impurity Control:
 - m-Aminophenol: <0.5% (Sensitizer).
 - Nitrosamines: <50 ppb (Critical safety requirement for secondary amines).

Recommended HPLC Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
- Mobile Phase B: Acetonitrile.

- Gradient: 5% B to 95% B over 20 mins.
- Detection: UV at 280 nm (Phenol absorption) and 240 nm.

Analytical Logic Diagram



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Caption: Quality control workflow ensuring structural identity and impurity limits.

Toxicology & Safety Assessment

As a secondary amine used in oxidative dyes, the safety profile focuses on sensitization and the potential formation of nitrosamines.

Toxicological Endpoints[1]

- Skin Sensitization: Like most aminophenols, this compound is a potential skin sensitizer. Formulation requires appropriate warning labels.
- Mutagenicity: Ames test (*Salmonella typhimurium*) is mandatory. Secondary amines must be screened to ensure they do not metabolize into mutagenic N-nitroso compounds.

- Nitrosation Risk: In the presence of nitrosating agents (e.g., nitrites in packaging or water), secondary amines can form carcinogenic nitrosamines.
 - Mitigation: Formulations must be free of nitrosating agents and often include antioxidants (e.g., Sodium Erythorbate).

Handling Protocols

- PPE: Nitrile gloves, safety goggles, and lab coat.
- Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of the powder).
- Disposal: Incineration as hazardous chemical waste.

References

- European Commission. CosIng - Cosmetic Ingredient Database. (General reference for Aminophenol regulations). Retrieved from [[Link](#)]
- PubChem. Compound Summary: Aminophenol Derivatives. (Structural reference). Retrieved from [[Link](#)]
- Google Patents. WO2002067882A1 - Hair dye compositions. (Contextual usage).
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